- Preparation of novel indole derivatives as cytoplasmic fatty acid binding protein FABP-4 inhibitors, World Intellectual Property Organization, , ,

Cas no 95658-81-4 (3-Hydroxy-5-methylbenzonitrile)

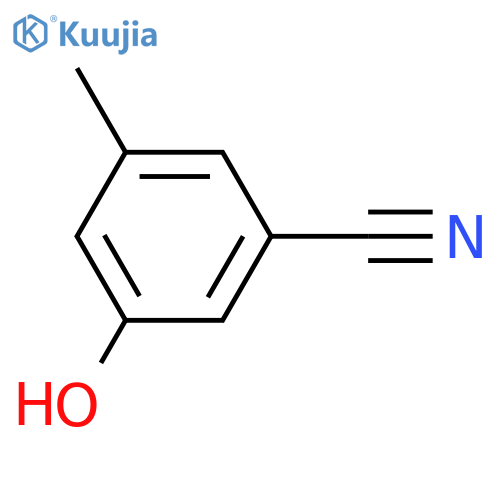

95658-81-4 structure

Produktname:3-Hydroxy-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Hydroxy-5-methylbenzonitrile

- 3-Cyano-5-methylphenol

- Benzonitrile, 3-hydroxy-5-methyl-

- 3-Hydroxy-5-methyl-benzonitrile

- 3-CYANO-5-HYDROXYTOLUENE

- OATUMQZBLZQKBX-UHFFFAOYSA-N

- MB25636

- CM10560

- AS06386

- ST24022908

- Z5409

- 3-Hydroxy-5-methylbenzonitrile (ACI)

-

- MDL: MFCD16999137

- Inchi: 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3

- InChI-Schlüssel: OATUMQZBLZQKBX-UHFFFAOYSA-N

- Lächelt: N#CC1C=C(C)C=C(O)C=1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 158

- Topologische Polaroberfläche: 44

Experimentelle Eigenschaften

- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 103.5-104.5 ºC

- Siedepunkt: 282.2±28.0 ºC (760 Torr),

- Flammpunkt: 124.4±24.0 ºC,

- Löslichkeit: Leicht löslich (1 g/l) (25°C),

3-Hydroxy-5-methylbenzonitrile Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Inert atmosphere,Room Temperature

3-Hydroxy-5-methylbenzonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110764-100mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 98% | 100mg |

¥263.00 | 2024-04-24 | |

| Ambeed | A117413-250mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250mg |

$45.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-10G |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

¥ 7,722.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-250MG |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250MG |

¥ 303.00 | 2023-04-12 | |

| abcr | AB438953-1 g |

3-Hydroxy-5-methylbenzonitrile, 95%; . |

95658-81-4 | 95% | 1g |

€388.80 | 2023-07-18 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1296 | 2024-07-18 | |

| TRC | H948763-50mg |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 50mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VB013-200mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95+% | 200mg |

567.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y0982649-10g |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1300 | 2024-08-02 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$982 | 2021-06-17 |

3-Hydroxy-5-methylbenzonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Boron trichloride Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ; -78 °C; 30 min, rt

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 20 min, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Preparation of aryloxy pyrazole derivatives as reverse transcriptase inhibitors for treating HIV, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 0 °C; 2 h, rt

Referenz

- Preparation of arenesulfonamide compound containing aryloxy moiety as β2-adrenergic receptor antagonist, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Nickel bromide , (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ; 15 min, rt

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water, Angewandte Chemie, 2018, 57(7), 1968-1972

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; -78 °C; overnight, -78 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- Preparation of pyrimidindiones as HIV reverse transcriptase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: Copper(II) triflate Solvents: 1-Butanol , 2-Methyltetrahydrofuran , Dimethylacetamide ; 20 min, rt → 120 °C

Referenz

- Sequential Ir/Cu-Mediated Method for the Meta-Selective C-H Radiofluorination of (Hetero)Arenes, Journal of the American Chemical Society, 2021, 143(18), 6915-6921

3-Hydroxy-5-methylbenzonitrile Raw materials

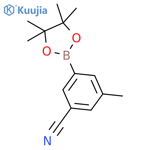

- 3-Cyano-5-methylphenylboronic acid pinacol ester

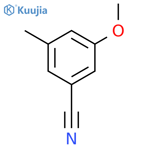

- 3-Methoxy-5-methylbenzonitrile

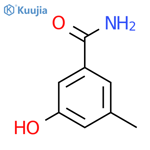

- 3-Hydroxy-5-methylbenzamide

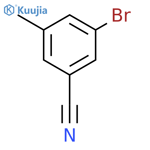

- 3-Bromo-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile Preparation Products

3-Hydroxy-5-methylbenzonitrile Verwandte Literatur

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

2. Book reviews

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Related Articles

-

Synthese und Eigenschaften von 2,3,4,6-Tetra-O-Benzyl-D-glucopyranose: Eine Schlüsselverbindung in d……Jun 17, 2025

-

Levofloxacin-Hydrochlorid: Ein wichtiger Wirkstoff in der chemischen Biopharmazie Levofloxacin-Hydro……Jun 17, 2025

-

Afatinib Dimaleat - Eine innovative Therapieoption in der Onkologie Die Behandlung von nicht-kleinze……Jun 17, 2025

-

Synthese und Anwendungsmöglichkeiten von 4-Fluorobenzonitril in der chemischen Biopharmazie 4-Fluoro……Jun 17, 2025

-

Beeinflussung der Bioverfügbarkeit von Arzneistoffen durch 4-Brompyridinhydrochlorid - Eine chemisch……Jun 17, 2025

95658-81-4 (3-Hydroxy-5-methylbenzonitrile) Verwandte Produkte

- 767-00-0(4-Hydroxybenzonitrile)

- 17345-61-8(3,4-Dihydroxybenzonitrile)

- 79370-78-8(5-Hydroxyisophthalonitrile)

- 873-62-1(M-cyanophenol)

- 1261749-15-8(3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-ethylamine)

- 1806449-44-4(2-(2-Chloropropanoyl)-5-methoxymandelic acid)

- 1171791-19-7(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide)

- 2102883-09-8(2-(4-methylphenyl)ethene-1-sulfonyl fluoride)

- 899963-35-0(N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide)

- 2228922-47-0(1-(methoxymethyl)-4-(2-methylbut-3-yn-2-yl)benzene)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95658-81-4)3-Hydroxy-5-methylbenzonitrile

Reinheit:99%/99%

Menge:5g/25g

Preis ($):321.0/1131.0